

# An In-depth Technical Guide to Methyl 5-hydroxypentanoate (C<sub>6</sub>H<sub>12</sub>O<sub>3</sub>)

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## Compound of Interest

Compound Name: Methyl 5-hydroxypentanoate

Cat. No.: B032872

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## Abstract

**Methyl 5-hydroxypentanoate** is a bifunctional organic molecule featuring both a hydroxyl and a methyl ester group. This unique structure makes it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications of **Methyl 5-hydroxypentanoate**, with a particular focus on its relevance to the fields of chemical research and drug development.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of **Methyl 5-hydroxypentanoate** is fundamental for its application in research and development.

## Physicochemical Properties

The key physicochemical properties of **Methyl 5-hydroxypentanoate** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	14273-92-8	[1]
Molecular Formula	C6H12O3	[1]
Molecular Weight	132.16 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Density	1.02 g/cm <sup>3</sup>	[2]
Boiling Point	178.43 °C (estimated)	[3]
Refractive Index	1.42	[2]
Solubility	Soluble in water and organic solvents	[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Methyl 5-hydroxypentanoate**. While publicly available, fully assigned spectra are limited, the expected spectral features are outlined below.

### 1.2.1. <sup>1</sup>H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.67	s	3H	-OCH <sub>3</sub>
~3.64	t	2H	HO-CH <sub>2</sub> -
~2.34	t	2H	-CH <sub>2</sub> -COOCH <sub>3</sub>
~1.70 - 1.55	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~1.50	br s	1H	-OH

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

### 1.2.2. $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~174.5	C=O
~62.5	HO-CH <sub>2</sub> -
~51.5	-OCH <sub>3</sub>
~34.0	-CH <sub>2</sub> -COOCH <sub>3</sub>
~32.0	HO-CH <sub>2</sub> -CH <sub>2</sub> -
~21.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

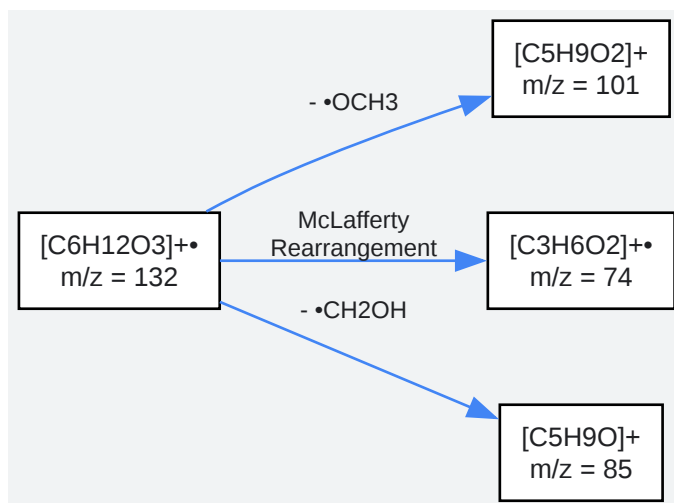
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

### 1.2.3. Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For **Methyl 5-hydroxypentanoate**, Electron Ionization (EI) would likely lead to a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 132$ .

Predicted Fragmentation Pathway:

A common fragmentation pathway for esters involves the loss of the alkoxy group. In this case, the loss of the methoxy radical ( $\bullet\text{OCH}_3$ ) would result in a fragment at  $m/z = 101$ . Another characteristic fragmentation is the McLafferty rearrangement, which could lead to a fragment at  $m/z = 74$ . Alpha-cleavage adjacent to the hydroxyl group could also occur.



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Predicted Mass Spectrometry Fragmentation Pathway of **Methyl 5-hydroxypentanoate**.

## Experimental Protocols

The synthesis of **Methyl 5-hydroxypentanoate** can be achieved through various routes. One common laboratory-scale method involves the Baeyer-Villiger oxidation of cyclopentanone to  $\delta$ -valerolactone, followed by methanolysis.

## Synthesis via Baeyer-Villiger Oxidation and Methanolysis

This two-step synthesis provides a reliable method for the preparation of **Methyl 5-hydroxypentanoate** from readily available starting materials.<sup>[4][5][6]</sup>

Step 1: Baeyer-Villiger Oxidation of Cyclopentanone to  $\delta$ -Valerolactone

Materials:

- Cyclopentanone
- m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
- Dichloromethane (DCM) or other suitable solvent
- Sodium bicarbonate ( $NaHCO_3$ ) solution

- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware

Procedure:

- Dissolve cyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the stirred solution of cyclopentanone. The reaction is exothermic and the temperature should be maintained below 25 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy any excess peroxy acid.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude  $\delta$ -valerolactone.
- The crude product can be purified by vacuum distillation.

Step 2: Methanolysis of  $\delta$ -Valerolactone to **Methyl 5-hydroxypentanoate**

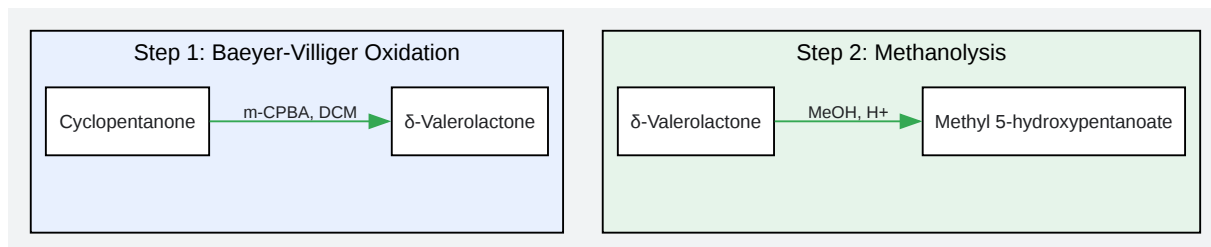
Materials:

- $\delta$ -Valerolactone
- Methanol ( $\text{MeOH}$ )
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or other acid catalyst

- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Ethyl acetate or other suitable extraction solvent
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware

Procedure:

- Dissolve  $\delta$ -valerolactone in an excess of methanol in a round-bottom flask.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and monitor its progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution.
- Remove the bulk of the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain crude **Methyl 5-hydroxypentanoate**.
- Purify the crude product by vacuum distillation or column chromatography.



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Synthetic Workflow for **Methyl 5-hydroxypentanoate**.

## Applications in Research and Drug Development

**Methyl 5-hydroxypentanoate** serves as a versatile building block in organic synthesis due to its two reactive functional groups.[7]

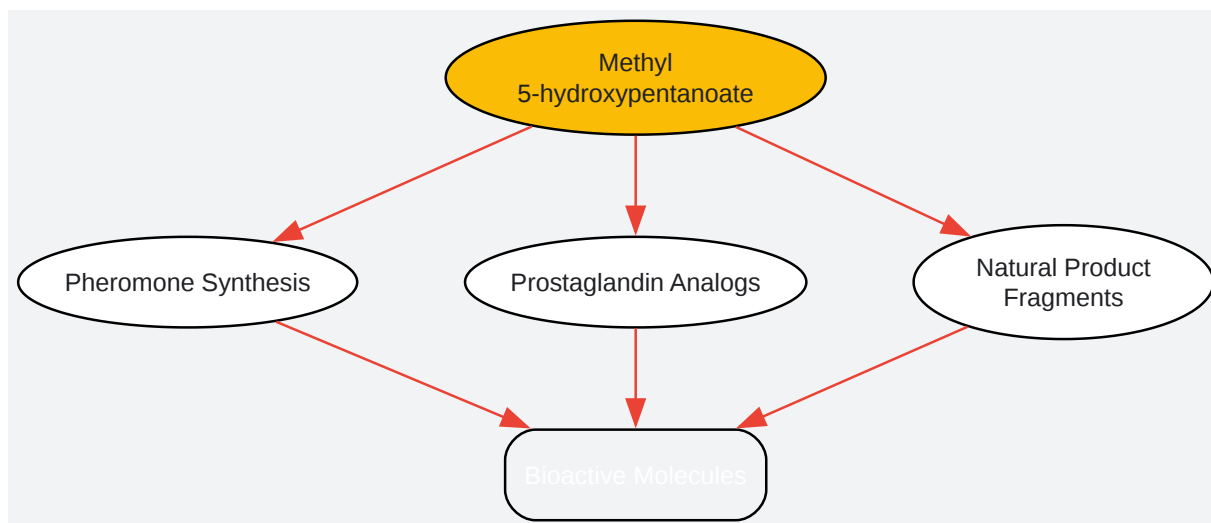
### Precursor for Bioactive Molecules

The 5-hydroxypentanoate structural motif is present in a number of natural products and bioactive molecules. While direct applications of **Methyl 5-hydroxypentanoate** in drug development are not extensively documented, its potential as a precursor is significant. For instance, it can be used in the synthesis of:

- **Pheromones:** Certain insect pheromones contain ester and hydroxyl functionalities, and the carbon chain of **Methyl 5-hydroxypentanoate** can serve as a foundational element.
- **Prostaglandin Analogs:** The synthesis of prostaglandin analogs, which are used in various therapeutic areas, often involves the construction of side chains where a hydroxy-ester moiety could be a key intermediate.
- **Polyketide Fragments:** In the total synthesis of complex natural products like polyketides, which exhibit a wide range of biological activities, small, functionalized building blocks like **Methyl 5-hydroxypentanoate** can be strategically employed.

### Role in Signaling Pathways

While there is no direct evidence of **Methyl 5-hydroxypentanoate**'s involvement in specific signaling pathways, its structural similarity to endogenous molecules like  $\gamma$ -hydroxybutyrate (GHB) and other short-chain fatty acids suggests potential for biological activity. Further research is warranted to explore its possible interactions with cellular receptors and enzymes.



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Potential Applications of **Methyl 5-hydroxypentanoate** in Synthesis.

## Safety and Handling

For research and development purposes, it is crucial to handle **Methyl 5-hydroxypentanoate** with appropriate safety precautions.

## Hazard Identification

Based on available data from suppliers, **Methyl 5-hydroxypentanoate** is associated with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Recommended Handling Procedures



- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS for detailed safety information.

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